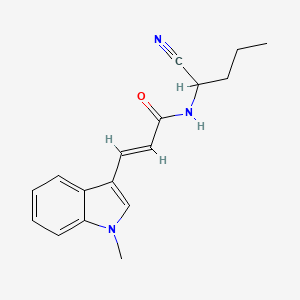

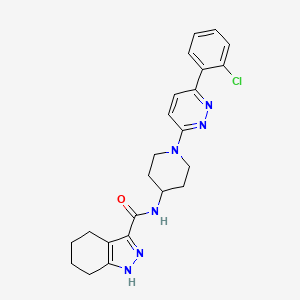

1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of biological activities . They are often used in medicinal chemistry due to their bioactive properties .

Molecular Structure Analysis

Indole is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It’s also known as benzopyrrole, which indicates it contains a benzene ring linked to a pyrrole ring .Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature . They often have specific odors and can readily undergo electrophilic substitution due to excessive π-electrons delocalization .科学的研究の応用

Chemical Synthesis and Heterocyclic Derivatives Research has explored the synthesis and applications of cyclic ureas and their derivatives. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, involves cyclohexyl isocyanide among other components, highlighting the compound's utility in generating novel pseudopeptidic triazines composed of arylglycine and alanine derivatives, where a urea moiety connects the N-terminal arylglycine and the peptidic amide nitrogen atoms (Sañudo et al., 2006). Additionally, the Ag-Catalyzed Intramolecular Sequential Vicinal Diamination of Alkynes with Isocyanates for the synthesis of indole-cyclic urea fused derivatives showcases the intricate processes achievable with urea derivatives, including the formation of indole-cyclic urea through a double cyclization process (Rajesh et al., 2017).

Enzymatic Inhibition Studies Flexible urea derivatives have been investigated for their potential as enzyme inhibitors. A study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas revealed these compounds as novel acetylcholinesterase inhibitors. By optimizing the spacer length and introducing greater conformational flexibility, these compounds demonstrated high inhibitory activities, indicating the therapeutic potential of urea derivatives in enzyme inhibition (Vidaluc et al., 1995).

Antimicrobial and Anticancer Activities The synthesis and evaluation of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including urea derivatives, for their antimicrobial and anticancer activities have been conducted. These compounds, tested against various bacterial strains and cancer cell lines, showed promising results, highlighting the potential of urea derivatives in developing new therapeutic agents (El-Sawy et al., 2013).

Catalysis and Organic Synthesis Urea derivatives play a significant role in catalysis and organic synthesis. For example, NHC-stabilized gold(I) complexes have been utilized as catalysts for the heterocyclization of 1-(o-ethynylaryl)ureas, demonstrating the versatility of urea derivatives in facilitating complex organic transformations (Gimeno et al., 2010).

Environmental and Green Chemistry In the realm of environmental and green chemistry, the solvent-free synthesis of substituted ureas from CO2 and amines showcases the application of urea derivatives in eco-friendly chemical processes. This synthesis, using a basic ionic liquid as the catalyst, highlights the role of urea derivatives in developing sustainable chemical methodologies (Jiang et al., 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-cyclohexyl-3-(1-methylindol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-19-11-14(13-9-5-6-10-15(13)19)18-16(20)17-12-7-3-2-4-8-12/h5-6,9-12H,2-4,7-8H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNKXBMMUVYKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-3-(1-methyl-1H-indol-3-yl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B2666089.png)

![3-[(2E)-2-(3,5-diimino-1-phenylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2666090.png)

![N-(4-((4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)phenyl)butyramide](/img/structure/B2666091.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2666092.png)

![2-(2-Chloro-6-fluorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2666096.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2666098.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2666100.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2666105.png)